

# EC5026: A Technical Guide to a Novel Non-Opioid Analgesic

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## Compound of Interest

Compound Name: (Rac)-EC5026

Cat. No.: B8180432

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DAVIS, CA - EC5026, a first-in-class, orally administered, small-molecule inhibitor of soluble epoxide hydrolase (sEH), is a promising non-opioid therapeutic candidate for the management of chronic pain. Developed by EicOsis Human Health, this compound has demonstrated a favorable safety profile and potent analgesic effects in both preclinical and early-stage clinical studies. This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of EC5026 for researchers, scientists, and drug development professionals.

## Discovery and Lead Optimization

The journey of EC5026 began with the identification of the soluble epoxide hydrolase (sEH) as a key regulatory enzyme in the metabolism of endogenous anti-inflammatory and analgesic lipid mediators.<sup>[1]</sup> Inhibition of sEH prevents the degradation of these natural pain-relieving fatty acids, thereby amplifying their therapeutic effects.<sup>[1][2]</sup>

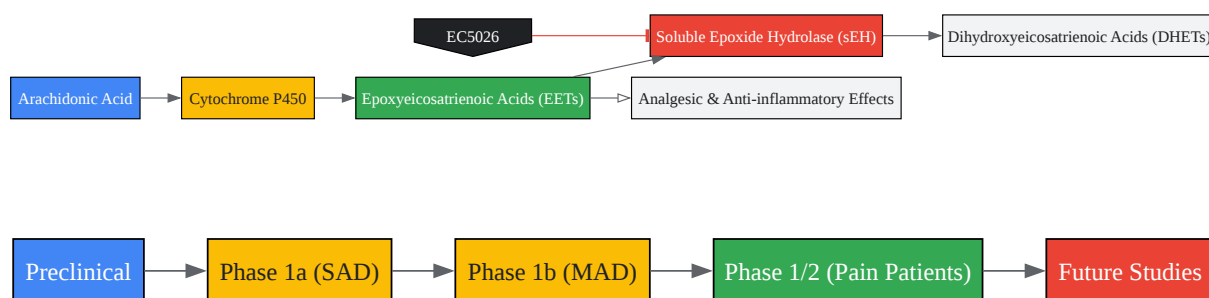
The discovery process involved extensive structure-activity relationship (SAR) studies to develop potent and selective sEH inhibitors.<sup>[3][4]</sup> The core of the chemical scaffold is a urea-based structure that acts as a transition-state mimic, binding to the catalytic site of the sEH enzyme with high affinity. The optimization process focused on enhancing potency, improving pharmacokinetic properties, and ensuring high selectivity to minimize off-target effects. This led to the selection of EC5026 as the lead candidate for clinical development.

Table 1: Preclinical Pharmacokinetic and Potency Profile of EC5026

Parameter	Value	Species
IC50 (sEH)	Picomolar range	Human, Rat
Oral Bioavailability	Favorable in rats	Rat
CNS Penetration	Not required for peripheral analgesic action	Rodent

## Mechanism of Action

EC5026 exerts its analgesic and anti-inflammatory effects by inhibiting the soluble epoxide hydrolase enzyme. This enzyme is responsible for the degradation of epoxyeicosatrienoic acids (EETs), which are endogenous lipid signaling molecules with potent anti-inflammatory and analgesic properties. By inhibiting sEH, EC5026 increases the bioavailability of EETs, which in turn modulate various signaling pathways to reduce inflammation and pain. This mechanism of action is distinct from that of opioids and non-steroidal anti-inflammatory drugs (NSAIDs), offering a novel therapeutic approach with the potential for an improved side-effect profile, notably lacking the addictive potential of opioids.



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## References

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